molecular formula C12H12BrNOS B8126206 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole

6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole

Cat. No.: B8126206
M. Wt: 298.20 g/mol
InChI Key: RAMAJGANMYKESS-UHFFFAOYSA-N
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Description

6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole is a heterocyclic compound that features a bromine atom, a cyclobutylmethoxy group, and a benzo[d]thiazole core. The benzo[d]thiazole structure is known for its diverse biological activities and is a common scaffold in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole is not fully elucidated. compounds with similar structures often interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring can interact with various molecular targets, including kinases and other enzymes involved in cell signaling .

Properties

IUPAC Name

6-bromo-2-(cyclobutylmethoxy)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNOS/c13-9-4-5-10-11(6-9)16-12(14-10)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMAJGANMYKESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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